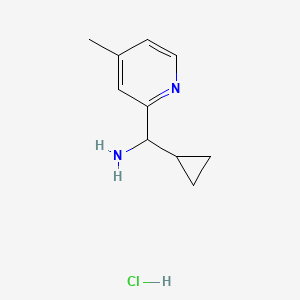

1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride

Descripción

El clorhidrato de 1-ciclopropil-1-(4-metilpiridin-2-il)metanamina es un compuesto orgánico con la fórmula química C12H16Cl2N2. Es un sólido cristalino blanco que es soluble en agua y solventes orgánicos. Este compuesto se utiliza principalmente como intermedio de fármacos y tiene diversas aplicaciones en la investigación científica y la industria .

Propiedades

Fórmula molecular |

C10H15ClN2 |

|---|---|

Peso molecular |

198.69 g/mol |

Nombre IUPAC |

cyclopropyl-(4-methylpyridin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-7-4-5-12-9(6-7)10(11)8-2-3-8;/h4-6,8,10H,2-3,11H2,1H3;1H |

Clave InChI |

NGMUZXJMEJSREQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC=C1)C(C2CC2)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de 1-ciclopropil-1-(4-metilpiridin-2-il)metanamina normalmente implica la reacción de ciclopropilamina con 4-metil-2-piridincarboxaldehído. La reacción se lleva a cabo en presencia de un agente reductor como el borohidruro de sodio para formar la amina deseada. La amina resultante se trata entonces con ácido clorhídrico para obtener la sal de clorhidrato .

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar eficientemente el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de 1-ciclopropil-1-(4-metilpiridin-2-il)metanamina sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como haluros de alquilo o cloruros de acilo en presencia de una base.

Principales productos formados:

Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Formación de aminas o amidas sustituidas.

Aplicaciones Científicas De Investigación

El clorhidrato de 1-ciclopropil-1-(4-metilpiridin-2-il)metanamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de diversos compuestos orgánicos.

Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el tratamiento de trastornos neurológicos.

Industria: Utilizado en la producción de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 1-ciclopropil-1-(4-metilpiridin-2-il)metanamina implica su interacción con dianas moleculares específicas. Se sabe que el compuesto se une a ciertos receptores o enzimas, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización de los receptores .

Compuestos similares:

- 1-Ciclopropil-1-(4-metil-2-piridinil)metanamina

- 1-(4-Metilpiridin-2-il)ciclopropilmetanamina

- Clorhidrato de ciclopropil(4-metilpiridin-2-il)metilamina

Unicidad: El clorhidrato de 1-ciclopropil-1-(4-metilpiridin-2-il)metanamina es único debido a su estructura química específica, que le confiere propiedades fisicoquímicas distintivas. Su grupo ciclopropilo y su anillo de piridina contribuyen a su estabilidad y reactividad, convirtiéndolo en un intermedio valioso en diversas síntesis químicas .

Comparación Con Compuestos Similares

- 1-Cyclopropyl-1-(4-methyl-2-pyridinyl)methanamine

- 1-(4-Methylpyridin-2-yl)cyclopropylmethanamine

- Cyclopropyl(4-methylpyridin-2-yl)methylamine dihydrochloride

Uniqueness: 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Its cyclopropyl group and pyridine ring contribute to its stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.